molecular formula C8H7F3N2 B12852733 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole

4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole

Cat. No.: B12852733
M. Wt: 188.15 g/mol
InChI Key: ICNBSFZJCSUZES-UHFFFAOYSA-N
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Description

4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a fused cyclopropane-cyclopentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole typically involves multi-step organic reactions. One common method includes the condensation of an aromatic amine, aldehyde, and cyclopentadiene, followed by N-trifluoroacetylation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and cyclopropane-containing molecules. Examples include:

Uniqueness

4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole is unique due to its specific ring structure and the presence of the trifluoromethyl group, which can impart distinct chemical and physical properties. These properties can make it particularly useful in applications requiring high stability, specific reactivity, or unique electronic characteristics.

Properties

Molecular Formula

C8H7F3N2

Molecular Weight

188.15 g/mol

IUPAC Name

7-(trifluoromethyl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)7-5-2-3-1-4(3)6(5)12-13-7/h3-4H,1-2H2,(H,12,13)

InChI Key

ICNBSFZJCSUZES-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C2)C(=NN3)C(F)(F)F

Origin of Product

United States

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